molecular formula C5H10ClN B1443050 Bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 22287-35-0

Bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B1443050
CAS RN: 22287-35-0
M. Wt: 119.59 g/mol
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-amine hydrochloride is a functionalized bioisostere of a benzene ring and tert-butyl group . It has applications in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings . It can be used to synthesize bisbicyclo[1.1.1]pentyldiazene and is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride has been reported by Baran et al., who developed a scalable synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane . This compound can also be used to synthesize bisbicyclo[1.1.1]pentyldiazene .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-amine hydrochloride consists of three rings of four carbon atoms each . It is a highly strained molecule .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-1-amine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . Additionally, it can be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentan-1-amine hydrochloride is a solid at 20 degrees Celsius . It has a molecular formula of C5H9N·HCl and a molecular weight of 119.59 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis and Scalability : Bicyclo[1.1.1]pentan-1-amine (BCP-amine) is a compound of interest in medicinal chemistry. A novel synthesis route from 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable and flexible alternative for its production (Goh et al., 2014).
  • Aminoalkylation Process : An innovative method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been developed. This method is significant for efficiently incorporating various pharmaceutically relevant amines onto the BCP scaffold (Hughes et al., 2019).

Photochemical Transformations

  • Photochemical (4 + 2)-Cycloaddition : A photochemical method converts BCP-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This is the first reported method for transforming the BCP skeleton into the bicyclo[3.1.1]heptane skeleton, yielding complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

Bioisosteres and Drug Design

  • Enantioenriched BCPs : Development of α-chiral BCPs, as useful surrogates for para-substituted arenes, alkynes, and tert-butyl groups in medicinal chemistry, has been reported. This involves highly diastereoselective asymmetric enolate functionalization (Wong et al., 2019).
  • Bench-Stable BCP Trifluoroborate Salts : The development of bench-stable BCP trifluoroborate salts for use in metallaphotoredox cross-couplings is significant. These compounds aid in the direct C(sp2)-C(sp3) cross-coupling to afford biaryl isosteres, a key aspect in medicinal chemistry (VanHeyst et al., 2020).

High Energy Density Materials

  • Polynitrobicyclo[1.1.1]pentanes : Studies on polynitrobicyclo[1.1.1]pentanes have been conducted to explore their potential as high energy density materials (HEDMs). These compounds, with high heat of formation and density, are considered for defense applications due to their energetic characteristics and stability (Ghule et al., 2011).

Advanced Synthetic Chemistry

  • Radical Multicomponent Carboamination : A method for the synthesis of multifunctionalized BCP derivatives through radical multicomponent carboamination of [1.1.1]propellane has been developed. This method is noted for its mild conditions and scalability, essential for synthesizing drug-like molecules with enhanced permeability and metabolic stability (Kanazawa et al., 2017).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Future Directions

Bicyclo[1.1.1]pentan-1-amine hydrochloride has garnered considerable attention in drug discovery . The difficulty in their large-scale preparation is still a problem, but recent advancements have made it possible to produce this compound on mg- to kg-quantities using just light . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLVOWNBKJRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712368
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentan-1-amine hydrochloride

CAS RN

22287-35-0
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[1.1.1]pentan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YL Goh, EKW Tam, PH Bernardo, CB Cheong… - pstorage-acs-6854636.s3 …
General Information Materials S2 Instrumentation S2 Experimental Procedures Procedure for key 1-azido-3-iodobicyclo [1.1. 1] pentane (2) intermediate S3 General procedure for …
X Ma, L Nhat Pham - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …
Number of citations: 71 onlinelibrary.wiley.com
N Grover, MO Senge - Synthesis, 2020 - thieme-connect.com
The remarkable structural and electronic properties of rigid non-conjugated hydrocarbons afford attractive opportunities to design molecular building blocks for both medicinal and …
Number of citations: 26 www.thieme-connect.com
K Le, MJ Soth, JB Cross, G Liu, WJ Ray… - Journal of Medicinal …, 2023 - ACS Publications
Chemotherapy-induced peripheral neuropathy (CIPN) is a major unmet medical need with limited treatment options. Despite different mechanisms of action, diverse chemotherapeutics …
Number of citations: 1 pubs.acs.org
MA Nagy, R Hilgraf, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
As a result of emerging biological data suggesting that within the c-Jun N-terminal kinase (JNK) family, JNK1 and not JNK2 or JNK3 may be primarily responsible for fibrosis pathology, …
Number of citations: 20 pubs.acs.org
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
LC Liang - km3.com.tw
The origin of arylene bridged amido phosphine ligands and their subsequent metal complexes is described, so are the structural and reactivity features of these intrinsically mismatched …
Number of citations: 2 www.km3.com.tw

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